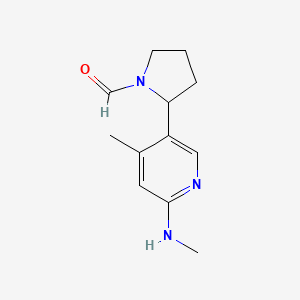

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with a pyrrolidine ring and a pyridine ring

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-[4-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C12H17N3O/c1-9-6-12(13-2)14-7-10(9)11-4-3-5-15(11)8-16/h6-8,11H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

FDQFYMWZRDKOLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid

- 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-methanol

Uniqueness

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aldehyde group, in particular, allows for unique reactivity compared to similar compounds with different functional groups.

Biological Activity

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been explored for various pharmacological properties, including antibacterial, antifungal, and anticancer effects.

| Property | Details |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 220.28 g/mol |

| IUPAC Name | 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde |

| CAS Number | 1352492-83-1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. The compound has shown promising results against various bacterial strains:

- In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Case Study : In a study involving synthesized pyrrolidine derivatives, compounds similar to 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde exhibited notable inhibition of bacterial growth, suggesting that structural modifications can enhance bioactivity .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

- Research Findings : Compounds derived from pyrrolidine have shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition . The structure of 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde may contribute to its efficacy in disrupting fungal cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound is an area of active research:

- Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer pathways. It could interact with molecular targets such as kinases, leading to reduced tumor growth in experimental models .

- Case Study : In a mouse model of colon cancer, derivatives of similar structures demonstrated significant tumor growth inhibition, indicating the potential for development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be attributed to its structural features:

- Pyridine Ring : The presence of the methyl and methylamino groups enhances lipophilicity and may improve interaction with biological membranes.

- Pyrrolidine Structure : This cyclic amine contributes to the compound's ability to act on specific receptors or enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.